molecular formula C22H24N2O2S2 B3686029 1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE

1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE

Cat. No.: B3686029
M. Wt: 412.6 g/mol
InChI Key: IHCBKCRFXDQJTL-UHFFFAOYSA-N
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Description

1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a complex organic compound with a molecular formula of C22H24N2O2S2 This compound features a piperazine ring substituted with a benzyl group containing a methylsulfanyl moiety and a naphthylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl and naphthylsulfonyl intermediates, followed by their coupling with piperazine.

  • Preparation of 4-(METHYLSULFANYL)BENZYL Intermediate:

      Starting Material: 4-Iodotoluene

      Reagents: Methyl p-toluenesulfonate, Sodium sulfite, Sodium bicarbonate

      Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF).

  • Preparation of 2-NAPHTHYLSULFONYL Intermediate:

      Starting Material: 2-Naphthol

      Reagents: Sulfonyl chloride, Pyridine

      Conditions: The reaction is performed at low temperatures to control the sulfonylation process.

  • Coupling Reaction:

      Reagents: Piperazine, 4-(METHYLSULFANYL)BENZYL intermediate, 2-NAPHTHYLSULFONYL intermediate

      Conditions: The coupling reaction is typically carried out in the presence of a base such as triethylamine in a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl and naphthyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Halogenating agents, Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated benzyl and naphthyl derivatives.

Scientific Research Applications

1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The naphthylsulfonyl group is known to enhance binding affinity through π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

  • 1-Methyl-4-(methylsulfonyl)benzene
  • 4-(Methylsulfanyl)benzyl chloride
  • 2-Naphthylsulfonyl chloride

Comparison: 1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to its combination of a piperazine ring with both benzyl and naphthylsulfonyl groups. This structural arrangement imparts distinct chemical and biological properties, making it more versatile in applications compared to its individual components or simpler analogs.

Properties

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c1-27-21-9-6-18(7-10-21)17-23-12-14-24(15-13-23)28(25,26)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCBKCRFXDQJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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